molecular formula C18H17N3O2S B2434843 ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate CAS No. 116989-29-8

ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate

Cat. No. B2434843
CAS RN: 116989-29-8
M. Wt: 339.41
InChI Key: MKCQOXPXPBUMGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Typically, the indole ring might be formed first, followed by the introduction of the ester, phenyl, and thiourea groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable. The thiourea group can participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The thiourea group could participate in various reactions, such as condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester and thiourea groups could affect its solubility, while the aromatic indole ring could influence its stability .

Scientific Research Applications

Chemical Synthesis and Transformations

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate and its derivatives play a significant role in the field of chemical synthesis. For instance, studies have shown effective methods for C-3 acylation of ethyl indole-2-carboxylates, which are crucial for producing various ethyl 3-acylindole-2-carboxylates. This process is essential for further chemical transformations and synthesis of complex organic compounds (Murakami et al., 1985). Additionally, the transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates into other derivatives through reactions like hydrolysis and decarboxylation has been explored, showcasing the versatility of these compounds in organic synthesis (Cucek & Verček, 2008).

Pharmacological Potential

The pharmacological potential of compounds related to ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate has been investigated in various studies. For example, research on ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyri do-[3,4-b]indole-1-carboxylate demonstrated notable antitumor activity, highlighting the medicinal chemistry applications of such compounds (Ch Hu et al., 2018). Furthermore, the design and synthesis of novel ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase indicate the potential for developing anti-inflammatory drugs (Peduto et al., 2014).

Mechanistic Studies in Organic Chemistry

Mechanistic studies involving compounds similar to ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate contribute significantly to the understanding of organic chemical reactions. For example, the investigation of cyclisation mechanisms of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates provides insights into the electronic requirements and concerted intramolecular substitution reactions (Clayton et al., 2008).

Development of New Chemical Entities

The development of new chemical entities using ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate derivatives is a key area of research. This includes the synthesis of complex molecules such as pyrimido[1,2-a]indoles and pyrrolo[2,3-b]indole ring systems, which have potential applications in medicinal chemistry and material sciences (Gupta et al., 2011), (Pelkey et al., 1996).

Safety and Hazards

As with any chemical compound, handling “ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on hazards, handling, storage, and disposal .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 3-(phenylcarbamothioylamino)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-17(22)16-15(13-10-6-7-11-14(13)20-16)21-18(24)19-12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCQOXPXPBUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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